

Application Notes and Protocols for Matrigel Sandwich Culture of Hepatocytes

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Compound of Interest

Compound Name: *matrigel*

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Introduction

The **Matrigel** sandwich culture system is a powerful in vitro method for maintaining primary hepatocytes in a state that closely mimics the in vivo liver environment. By culturing hepatocytes between two layers of extracellular matrix (ECM), this technique promotes the restoration of cell polarity, the formation of functional bile canaliculi, and the long-term maintenance of liver-specific functions.[1][2] This model is invaluable for a wide range of applications, including studies on drug metabolism, hepatotoxicity, drug-drug interactions, and the regulation of hepatic transporters.[1]

Conventional monolayer cultures of hepatocytes often lead to rapid dedifferentiation and loss of function.[2] The sandwich configuration provides a three-dimensional environment that facilitates crucial cell-matrix interactions, thereby preserving the hepatocytes' differentiated phenotype for extended periods, often for several weeks.[3][4] This prolonged viability and functionality make the **Matrigel** sandwich culture a superior model for predictive toxicology and metabolic studies.

Key Applications

- **Drug Metabolism and Pharmacokinetics:** The sustained expression and activity of cytochrome P450 (CYP) enzymes in sandwich-cultured hepatocytes make them an ideal platform for studying the metabolism of xenobiotics.[3] This system allows for the

investigation of metabolic pathways, enzyme induction and inhibition, and the formation of metabolites over longer time courses than are possible with traditional cultures.

- **Hepatotoxicity and Drug-Induced Liver Injury (DILI):** The long-term viability of the cultures enables the assessment of chronic toxicity and the investigation of the mechanisms underlying DILI.^[1] The formation of functional bile canaliculi is particularly important for studying cholestatic toxicity.
- **Hepatobiliary Transport:** The polarized nature of sandwich-cultured hepatocytes, with distinct apical and basolateral domains, allows for the study of drug uptake and efflux transporters. This is critical for understanding the mechanisms of drug clearance and for predicting drug-drug interactions at the transporter level.
- **Basic Research:** This culture system provides a stable and physiologically relevant model for investigating fundamental aspects of hepatocyte biology, including cell signaling, gene expression, and cellular responses to various stimuli.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from **Matrigel** sandwich cultures of primary hepatocytes, providing a reference for expected functional outputs.

Parameter	Typical Value/Range	Species	Culture Duration	Source
Seeding Density	1.5 x 10 ⁵ cells/cm ²	Human	-	[5]
4.0 x 10 ⁵ cells/well (24-well plate)	Human	-	[6]	
2.0 x 10 ⁵ cells/cm ²	Human	-	[1]	
Matrigel Overlay Concentration	0.25 mg/mL	Human, Mouse	-	[5][6][7]
Albumin Secretion	Maintained for up to 6 weeks	Rat	6 weeks	
2.7-fold higher than traditional plates	Human	96 hours	[8]	
CYP1A2 Activity	Significantly higher than traditional plates	Human	-	[8]
CYP3A4 Activity	Significantly improved with Matrigel overlay	Human	-	[6]
Maintained for over 4 weeks	Human	4 weeks+	[4]	
Biliary Excretion Index (BEI) of Taurocholate	41-71%	Human	-	

Experimental Protocols

Materials

- Cryopreserved or freshly isolated primary human hepatocytes
- Collagen I-coated cell culture plates (e.g., 6-well, 24-well, or 96-well)
- **Matrigel®** Matrix
- Hepatocyte culture medium (e.g., Williams' Medium E) supplemented with appropriate factors (e.g., L-glutamine, dexamethasone, ITS+ supplement)
- Hepatocyte thawing medium
- Phosphate-Buffered Saline (PBS), sterile
- Ice bucket
- Pre-chilled pipette tips and tubes
- Humidified incubator at 37°C with 5% CO₂

Protocol for Matrigel Sandwich Culture

Day 1: Thawing and Seeding of Hepatocytes

- Pre-warm hepatocyte thawing medium to 37°C.
- Rapidly thaw the cryovial of hepatocytes in a 37°C water bath until a small ice crystal remains.
- Transfer the cell suspension to a sterile conical tube containing pre-warmed thawing medium.
- Centrifuge the cell suspension at a low speed (e.g., 100 x g) for 10 minutes at room temperature to pellet the cells.
- Carefully aspirate the supernatant and gently resuspend the cell pellet in hepatocyte culture medium.
- Perform a cell count and assess viability using a suitable method (e.g., trypan blue exclusion).

- Dilute the cell suspension to the desired seeding density (e.g., 1.5×10^5 cells/cm²).^[5]
- Aspirate the shipping medium from the collagen I-coated plates and seed the hepatocyte suspension evenly across the well surface.
- Incubate the plates in a humidified incubator at 37°C with 5% CO₂ for at least 4-6 hours to allow for cell attachment.

Day 2: **Matrigel** Overlay

- Thaw **Matrigel**® Matrix on ice overnight in a 4°C refrigerator. Keep all solutions and pipette tips cold.
- Prepare the **Matrigel** overlay solution by diluting the **Matrigel**® Matrix to a final concentration of 0.25 mg/mL in ice-cold hepatocyte culture medium.^{[5][6]} Mix gently by inverting the tube.
- Carefully aspirate the culture medium from the attached hepatocytes.
- Gently add the appropriate volume of the cold **Matrigel** overlay solution to each well (refer to the table below for recommended volumes).
- Incubate the plates at 37°C with 5% CO₂ for at least 1 hour to allow the **Matrigel** to polymerize.
- After polymerization, add pre-warmed hepatocyte culture medium to each well.
- Return the plates to the incubator for long-term culture.

Recommended **Matrigel** Overlay Volumes

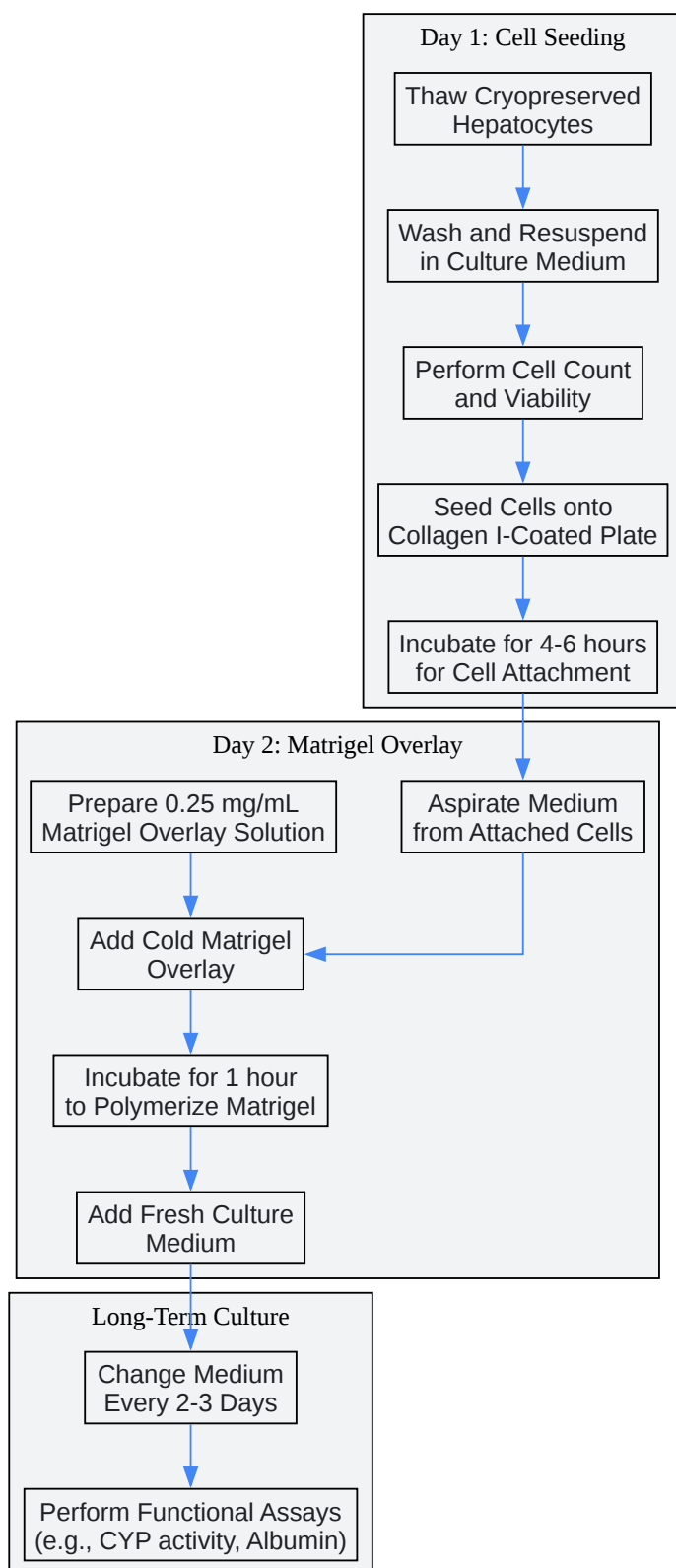
Plate Format	Volume per Well
96-well	70 µL
48-well	0.2 mL
24-well	0.3 - 0.5 mL
12-well	0.8 mL
6-well	1.5 - 2.0 mL

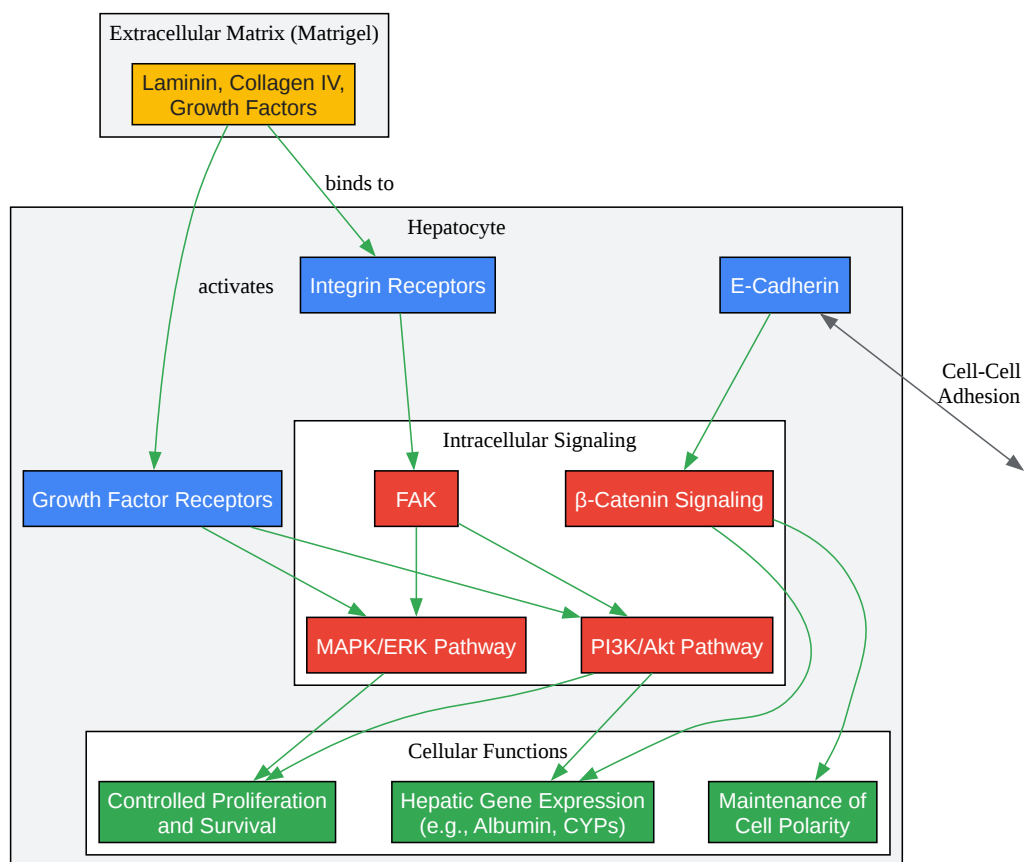
Subsequent Culture and Maintenance

- Change the culture medium every 2-3 days.
- The hepatocytes can be maintained in culture for several weeks, with functional stability typically observed for at least 14 days.[\[4\]](#)

Visualizations

Experimental Workflow





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